molecular formula C17H24FNO3 B1277488 (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine CAS No. 200572-33-4

(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine

Cat. No. B1277488
M. Wt: 309.4 g/mol
InChI Key: ALBDGYQRKQAUJW-ZFWWWQNUSA-N
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Description

The compound (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine is a polysubstituted piperidine derivative that is significant in the field of pharmaceutical chemistry. It is a common intermediate in the synthesis of many pharmaceuticals and is characterized by the presence of a piperidine ring, a hydroxymethyl group, and a 4-fluorophenyl substituent. The absolute configuration of similar compounds has been determined using techniques such as vibrational circular dichroism (VCD) and X-ray diffraction, which are crucial for understanding the conformation and stereochemistry of these molecules .

Synthesis Analysis

The synthesis of α-hydroxyalkyl piperidine derivatives, which are structurally related to the compound , can be achieved through a highly stereocontrolled tandem Aza[4+2]/Allylboration reaction. This novel multicomponent reaction allows for the formation of polysubstituted piperidine derivatives with multiple stereogenic centers in a single operation, demonstrating the potential for efficient synthesis of complex molecules like (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine .

Molecular Structure Analysis

The molecular structure of related piperidine derivatives has been extensively studied using techniques such as VCD and X-ray diffraction. These studies have revealed that compounds with a piperidine ring often adopt a chair conformation with substituents in equatorial positions. The limited rotation of substituent groups like the hydroxymethyl group can be consistent with observed VCD patterns, indicating the sensitivity of VCD to conformational changes .

Chemical Reactions Analysis

Substituted N-benzyl piperidines in the GBR series, which share structural features with the compound of interest, have been synthesized and evaluated for their affinity and selectivity for various transporters such as the dopamine, serotonin, and norepinephrine transporters. These studies provide insights into the chemical reactivity and potential pharmacological applications of piperidine derivatives, including their role as allosteric modulators of transporter binding and function .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular conformation and substituents. For instance, the concentration dependence of absorption spectra in related compounds has indicated aggregation in concentrated solutions, which may affect their solubility and stability. Additionally, the presence of fluorophenyl groups can impact the electronic properties and reactivity of these molecules .

Scientific Research Applications

Paroxetine Hydrochloride and Its Derivatives

  • Chemical Structure and Pharmacokinetics

    Paroxetine hydrochloride, a derivative of (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine, is a selective serotonin reuptake inhibitor (SSRI) indicated for treating various anxiety and stress disorders. Its physicochemical properties, spectroscopic data, and methods of preparation are detailed in research, providing insights into its chemical structure and behavior in biological systems (Germann, Ma, Han, & Tikhomirova, 2013).

  • Synthesis and Biological Evaluation

    Studies on the synthesis and ligand binding of tropane ring analogues of paroxetine, which is closely related to (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine, provide valuable information on its binding affinities and potential therapeutic applications (Keverline-Frantz et al., 1998).

  • Metabolite Synthesis

    The synthesis of major metabolites of paroxetine, derived from (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine, illustrates the metabolic pathways and potential applications in understanding drug metabolism and pharmacokinetics (Segura, Roura, de la Torre, & Joglar, 2003).

Applications in Organic Synthesis

  • Lipase-Catalyzed Acylation

    Research involving the synthesis of non-narcotic analgesic derivatives of (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine showcases the use of enzyme-catalyzed processes in organic synthesis, offering environmentally friendly and efficient synthetic routes (Nieduzak & Margolin, 1991).

  • Palladium-Catalyzed Arylation

    The use of palladium-catalyzed migrative Negishi coupling for the synthesis of 3-aryl-N-Boc-piperidines, related to (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine, demonstrates advanced techniques in creating complex molecular structures (Millet & Baudoin, 2015).

  • Synthesis of Calcium Channel Blockers

    The synthesis of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, structurally related to (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine, demonstrates their potential as calcium channel blockers and antihypertensive agents (Shanklin et al., 1991).

Additional Research Insights

  • Labeling for Metabolic Studies

    The synthesis of labeled forms of paroxetine for use in metabolic studies provides insights into the biotransformation and biological distribution of such compounds (Willcocks, Barnes, Rustidge, & Tidy, 1993).

  • Absolute Configuration Studies

    X-ray diffraction studies on the absolute configuration of (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine derivatives contribute to understanding the spatial arrangement of molecules, crucial for understanding drug-receptor interactions (Peeters, Blaton, & Ranter, 1994).

  • Spectral Characterization of Impurities

    The identification and characterization of degradation impurities in paroxetine, derived from (3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine, highlight the importance of quality control in pharmaceuticals (Munigela et al., 2008).

properties

IUPAC Name

tert-butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBDGYQRKQAUJW-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434299
Record name tert-Butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine

CAS RN

200572-33-4
Record name tert-Butyl (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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